4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-16(17-13-8-10-14(11-9-13)18(20)21)7-4-12-24(22,23)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYLPOFJYLGPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4-nitroaniline with 4-bromobutanoyl chloride to form an intermediate, which is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is typically the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. These interactions can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-4-(methylsulfonyl)butanamide
- N-(4-nitrophenyl)-4-(ethylsulfonyl)butanamide
- N-(4-nitrophenyl)-4-(propylsulfonyl)butanamide
Uniqueness
4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide is unique due to the presence of both nitro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The phenylsulfonyl group provides additional steric and electronic effects compared to alkylsulfonyl groups, potentially leading to different interactions with biological targets and unique applications in research and industry.
Biological Activity
4-(Benzenesulfonyl)-N-(4-nitrophenyl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 70509-56-7
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 298.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Similar compounds have demonstrated the following mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives containing the butanamide moiety can suppress the expression of inflammatory cytokines such as IL-1β and IL-6, which play crucial roles in inflammatory responses .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially impacting pathways involved in disease progression, particularly in cancer and inflammatory diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits potent anti-inflammatory effects. For instance:
- Compounds with similar structures have been reported to significantly reduce mRNA levels of IL-1β and IL-6 in cell cultures exposed to lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
In Vivo Studies
In vivo evaluations have further supported the anti-inflammatory properties:
- Animal models treated with compounds related to this structure demonstrated decreased levels of alanine transferase (ALT) and aspartate transaminase (AST), suggesting hepatoprotective effects alongside anti-inflammatory action .
Case Studies
- Anti-inflammatory Activity :
- Cancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(2-Methoxyphenyl)-1H-imidazol-2-amine | Enzyme inhibition | Monoamine neurotransmitter modulation |
| N-(4-nitrophenyl)butanamide | Anti-inflammatory | Cytokine suppression |
| Benzoxazole derivatives | Anti-inflammatory | LPS-induced inflammation inhibition |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown:
- A biexponential decline in plasma concentration.
- Initial half-life around 36 minutes, with a terminal half-life extending up to several hours, indicating sustained biological activity post-administration.
Q & A
Basic: What are the optimal synthetic routes for 4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a two-step process:
Sulfonylation: React 4-nitroaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate.
Condensation: Couple the intermediate with butanoic acid derivatives (e.g., activated esters or acid chlorides) under reflux conditions .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMSO or DMF) to enhance reaction efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .
- Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the benzenesulfonyl (δ 7.5–8.0 ppm for aromatic protons) and 4-nitrophenyl groups (δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS): Validate the molecular ion peak at m/z 348.37 (CHNOS) .
- FT-IR: Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm, amide C=O at ~1650 cm) .
- Melting Point Analysis: Compare observed values (e.g., 180–185°C) with literature data to assess crystallinity .
Basic: How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Screen against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays .
Note: Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate replicates for statistical validity.
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation:
- Assay Design:
- Compare IC values across analogs in enzyme inhibition or cytotoxicity assays .
- Use molecular docking to predict interactions with target proteins (e.g., COX-2 or DNA topoisomerases) .
Advanced: What mechanisms underlie its potential enzyme inhibition, and how can binding interactions be validated?
Methodological Answer:
- Hypothesized Targets: The sulfonamide group may coordinate with metal ions in enzyme active sites (e.g., carbonic anhydrase), while the nitro group participates in redox interactions .
- Validation Methods:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified enzymes .
- X-ray Crystallography: Resolve co-crystal structures to identify key hydrogen bonds or π-π stacking interactions .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .
Advanced: How can researchers resolve inconsistencies in synthetic yields across batches?
Methodological Answer:
- Root Cause Analysis:
- Quality Control: Implement in-process checks (e.g., TLC at 2-hour intervals) and ensure anhydrous conditions to prevent hydrolysis .
Advanced: How should contradictory bioactivity data (e.g., varying IC50_{50}50 values) be addressed?
Methodological Answer:
- Assay Standardization:
- Data Reconciliation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
